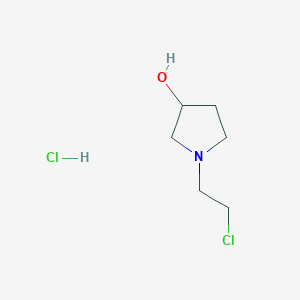
1-(2-Chloroethyl)pyrrolidin-3-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloroethyl)pyrrolidin-3-ol hydrochloride is a chemical compound with the molecular formula C6H13Cl2NO and a molecular weight of 186.08 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
The synthesis of 1-(2-Chloroethyl)pyrrolidin-3-ol hydrochloride involves several steps. One common method includes the reaction of pyrrolidine with 2-chloroethanol under acidic conditions to form the desired product . The reaction typically requires a catalyst and is conducted at a controlled temperature to ensure high yield and purity. Industrial production methods often involve bulk custom synthesis and procurement to meet specific research needs .
化学反应分析
1-(2-Chloroethyl)pyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
1-(2-Chloroethyl)pyrrolidin-3-ol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biochemical pathways and molecular interactions.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of various chemical products and materials
作用机制
The mechanism of action of 1-(2-Chloroethyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death .
相似化合物的比较
1-(2-Chloroethyl)pyrrolidin-3-ol hydrochloride can be compared with other similar compounds, such as:
(S)-1-(2-Chloroethyl)-3-pyrrolidinol Hydrochloride: This compound has a similar structure but differs in its stereochemistry.
1-(2-Chloroethyl)pyrrolidine Hydrochloride: This compound lacks the hydroxyl group present in this compound.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity.
属性
分子式 |
C6H13Cl2NO |
|---|---|
分子量 |
186.08 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)pyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C6H12ClNO.ClH/c7-2-4-8-3-1-6(9)5-8;/h6,9H,1-5H2;1H |
InChI 键 |
KNWSBTHIMMUGHQ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC1O)CCCl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




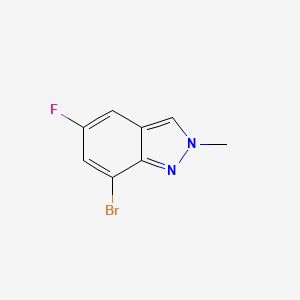
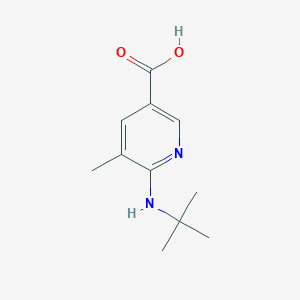
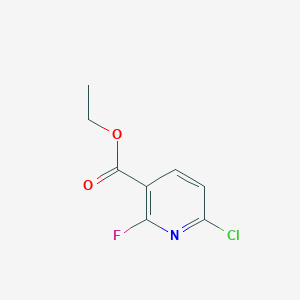
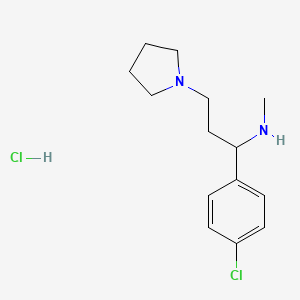

amine](/img/structure/B13002402.png)
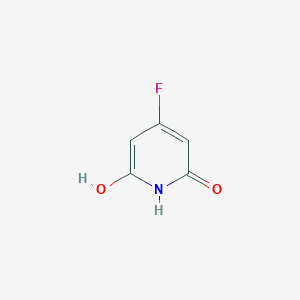
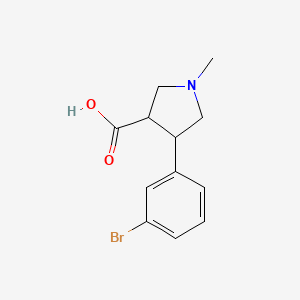
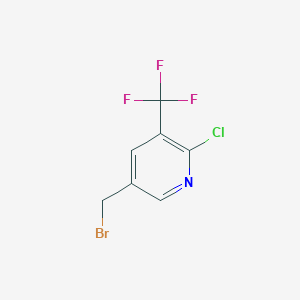
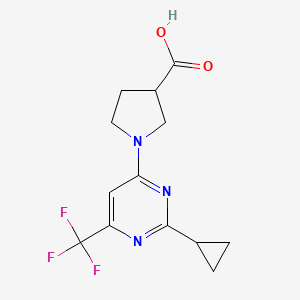
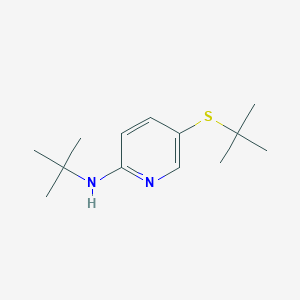
![3-Chloro-5,8-dimethyl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide](/img/structure/B13002436.png)
